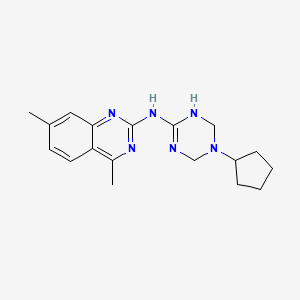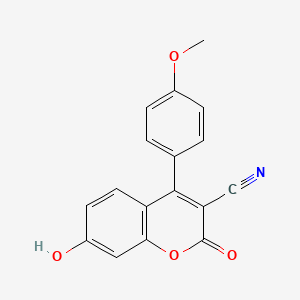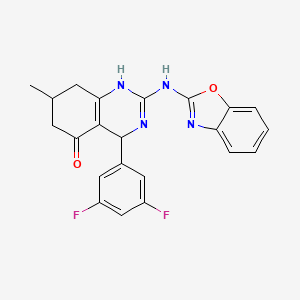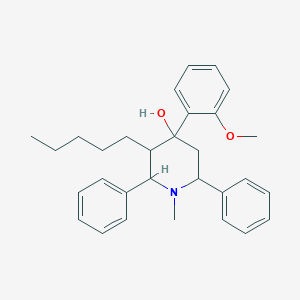
N-(4-chloro-3-fluorophenyl)-2-(3-oxo-1-phenylpyrazolidin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-fluorophenyl)-2-(3-oxo-1-phenylpyrazolidin-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-fluoro substituted phenyl ring and a pyrazolidinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-fluorophenyl)-2-(3-oxo-1-phenylpyrazolidin-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolidinone ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution reactions: The chloro and fluoro groups can be introduced via electrophilic aromatic substitution reactions using chlorinating and fluorinating agents.
Acetamide formation: The final step involves the acylation of the pyrazolidinone intermediate with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chloro-3-fluorophenyl)-2-(3-oxo-1-phenylpyrazolidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-(4-chloro-3-fluorophenyl)-2-(3-oxo-1-phenylpyrazolidin-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chlorophenyl)-2-(3-oxo-1-phenylpyrazolidin-4-yl)acetamide
- N-(4-fluorophenyl)-2-(3-oxo-1-phenylpyrazolidin-4-yl)acetamide
- N-(4-chloro-3-methylphenyl)-2-(3-oxo-1-phenylpyrazolidin-4-yl)acetamide
Uniqueness
N-(4-chloro-3-fluorophenyl)-2-(3-oxo-1-phenylpyrazolidin-4-yl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents may enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets.
Eigenschaften
Molekularformel |
C17H15ClFN3O2 |
|---|---|
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
N-(4-chloro-3-fluorophenyl)-2-(3-oxo-1-phenylpyrazolidin-4-yl)acetamide |
InChI |
InChI=1S/C17H15ClFN3O2/c18-14-7-6-12(9-15(14)19)20-16(23)8-11-10-22(21-17(11)24)13-4-2-1-3-5-13/h1-7,9,11H,8,10H2,(H,20,23)(H,21,24) |
InChI-Schlüssel |
QNDZINQSJWAQGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)NN1C2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine](/img/structure/B14940827.png)

![1-(1-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)but-2-yn-1-one](/img/structure/B14940846.png)


![N-{[4-(Trifluoromethoxy)phenyl]methyl}prop-2-ynamide](/img/structure/B14940866.png)
![1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-[4-(propan-2-yl)phenyl]guanidine](/img/structure/B14940883.png)
![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-propanone](/img/structure/B14940891.png)

![Ethyl [(4-carbamoyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B14940903.png)

![4-Amino-7-(3-methoxyphenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14940912.png)
![4-(4-chlorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940913.png)
